molecular formula C10H7NNa2O6S2 B8802689 Sodium4-aminonaphthalene-1,5-disulfonate CAS No. 83732-82-5

Sodium4-aminonaphthalene-1,5-disulfonate

Cat. No.: B8802689
CAS No.: 83732-82-5
M. Wt: 347.3 g/mol
InChI Key: QJEOKSBCNIUFDS-UHFFFAOYSA-L
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Description

Sodium4-aminonaphthalene-1,5-disulfonate is a chemical compound with the molecular formula C10H7NNa2O6S2. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and sulfonic acid groups. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium4-aminonaphthalene-1,5-disulfonate typically involves the sulfonation of naphthalene followed by nitration and subsequent reduction. The process can be summarized as follows:

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Sodium4-aminonaphthalene-1,5-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Various amine derivatives.

    Substitution: Sulfonate esters.

Scientific Research Applications

Sodium4-aminonaphthalene-1,5-disulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium4-aminonaphthalene-1,5-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The amino and sulfonic acid groups enable the compound to form strong interactions with these targets, leading to various biochemical effects. The pathways involved include enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

    1-Aminonaphthalene-4-sulfonic acid:

    1-Aminonaphthalene-5-sulfonic acid:

    2-Aminonaphthalene-1-sulfonic acid:

Uniqueness

Sodium4-aminonaphthalene-1,5-disulfonate is unique due to the presence of two sulfonic acid groups, which enhance its solubility and reactivity compared to other aminonaphthalenesulfonic acids. This makes it particularly useful in applications requiring high solubility and strong interactions with other molecules .

Properties

CAS No.

83732-82-5

Molecular Formula

C10H7NNa2O6S2

Molecular Weight

347.3 g/mol

IUPAC Name

disodium;4-aminonaphthalene-1,5-disulfonate

InChI

InChI=1S/C10H9NO6S2.2Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

QJEOKSBCNIUFDS-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 14.0 g amount of 4-amino-1,5-naphthalenedisulfonic acid is suspended in 100 ml of water and the solution is made basic with 5N sodium hydroxide. The solution is warmed and absolute ethyl alcohol is added until a solid is precipitated. The solid is collected by filtration and is washed with 85% aqueous ethyl alcohol, ethyl alcohol and ether, then dried in vacuo to yield 12.0 g of 4-amino-1,5-naphthalenedisulfonic acid disodium salt.
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Synthesis routes and methods II

Procedure details

A 14.0 g amount of 4-amino-1,5-naphthalenedisulfonic acid is suspended in 100 ml of water and the solution is made basic with 5 N sodium hydroxide. The solution is warmed and absolute ether alcohol is added until a solid is precipitated. The solid is collected by filtration and is washed with 85% aqueous ethyl alcohol, ethyl alcohol and ether, then dried in vacuo to yield 12.0 g of 4-amino-1,5-naphthalenedisulfonic acid disodium salt.
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